molecular formula C8H8FNO3 B2545007 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene CAS No. 63762-81-2

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene

Cat. No. B2545007
CAS RN: 63762-81-2
M. Wt: 185.154
InChI Key: GCKWCMGHWIOMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.156 .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene consists of a benzene ring substituted with a fluoro, methoxy, methyl, and nitro group .


Physical And Chemical Properties Analysis

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is a solid at room temperature . It has a melting point of 95-96°C . The compound has a density of 1.321±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

Compounds similar to "1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene" have been synthesized and characterized to understand their structural and chemical properties. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield, demonstrating the feasibility of obtaining nitrobenzene derivatives with specific substitutions. The characterization included techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR, suggesting a methodology for the detailed study of similar compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Computational Studies

Density functional theory (DFT) has been used to study the internal rotational barriers of aromatic nitro compounds, including fluorine-containing derivatives. This approach provides insights into molecular geometries and potential energy surfaces, crucial for understanding the reactivity and stability of such molecules (Chen & Chieh, 2002).

Molecular Ordering and Liquid Crystals

Research on smectogenic compounds, which are similar in structure to the compound of interest, has explored molecular ordering in liquid crystals. Studies using quantum mechanics and computer simulation have analyzed translatory and orientational motions, contributing to the understanding of long-range intermolecular interactions and phase behavior (Ojha & Pisipati, 2003). These findings could indicate potential applications of "1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene" in material science and the design of liquid crystal displays.

Electrophilic Aromatic Substitution

The compound 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been shown to facilitate the fluorination of aromatic substrates, including nitrobenzene derivatives. This highlights a potential application of similar fluorine-containing compounds in organic synthesis, particularly in electrophilic aromatic substitution reactions that are key to introducing fluorine atoms into organic molecules (Banks et al., 2003).

Corrosion Inhibition

Research on piperidine derivatives, including fluorine-containing compounds, has explored their efficacy as corrosion inhibitors for iron. Through quantum chemical calculations and molecular dynamics simulations, such studies provide a foundation for using nitroaromatic compounds in corrosion protection, suggesting a possible research avenue for "1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene" in materials science and engineering (Kaya et al., 2016).

Safety And Hazards

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is classified under GHS07 for safety. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-fluoro-2-methoxy-4-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKWCMGHWIOMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.